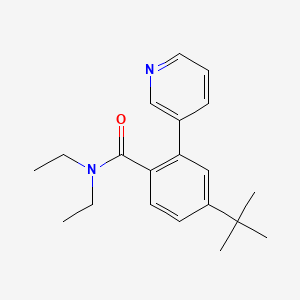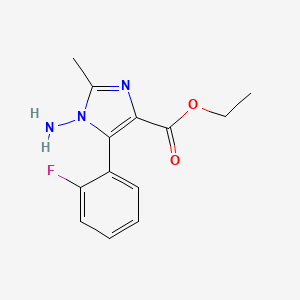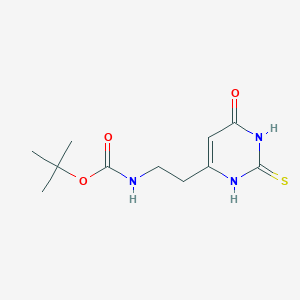![molecular formula C11H14N2O5S B1467675 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine CAS No. 1353497-55-8](/img/structure/B1467675.png)
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine
Overview
Description
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine, also known as 4-MNS-Morpholine, is an organic compound with a variety of applications in the fields of chemistry and biochemistry. This compound has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent for biochemical assays, and as a ligand for the binding of proteins. In addition, 4-MNS-Morpholine has been used in the synthesis of organic materials, such as polymers, and in the synthesis of nanomaterials.
Scientific Research Applications
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has a variety of applications in scientific research. It has been used as a reagent for biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and western blotting. In addition, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has been used in the synthesis of organic materials, such as polymers, and in the synthesis of nanomaterials. Furthermore, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has been used as a ligand for the binding of proteins, such as antibodies and enzymes.
Mechanism Of Action
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline acts as a nucleophile, meaning that it is capable of reacting with electrophiles. In particular, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline is able to react with electrophiles such as carbonyl compounds, which are compounds containing a carbon-oxygen double bond. This reaction is known as a nucleophilic addition reaction, and it helps to form covalent bonds between 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline and the electrophiles.
Biochemical And Physiological Effects
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the regulation of various cellular processes. In addition, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has been shown to inhibit the binding of proteins, such as antibodies and enzymes, to their respective target molecules. Furthermore, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline is a relatively stable compound, making it suitable for use in laboratory experiments. Its stability also makes it suitable for use in the synthesis of organic materials, such as polymers, and in the synthesis of nanomaterials. However, 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline is a relatively expensive compound, making it less suitable for use in large-scale experiments.
Future Directions
The potential future directions for 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline include its use in the development of new pharmaceuticals, its use as a reagent for biochemical assays, its use in the synthesis of organic materials and nanomaterials, and its use as a ligand for the binding of proteins. In addition, further research into the biochemical and physiological effects of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline may reveal new therapeutic applications for this compound. Finally, further research into the synthesis of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholineline may lead to the development of more efficient and cost-effective synthesis methods.
properties
IUPAC Name |
4-(4-methylsulfonyl-3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(8-10(11)13(14)15)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHCVZONDAYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-[amino(hydroxyimino)methyl]-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1467594.png)
![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)
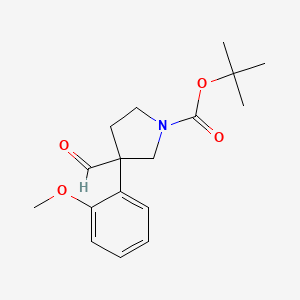
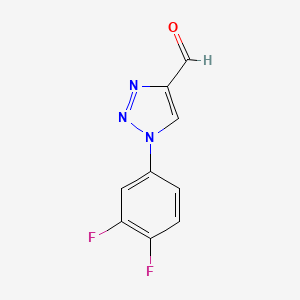
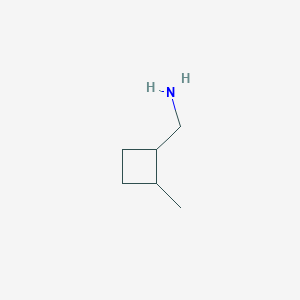
![4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1467604.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-isopropyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1467605.png)
![Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B1467606.png)
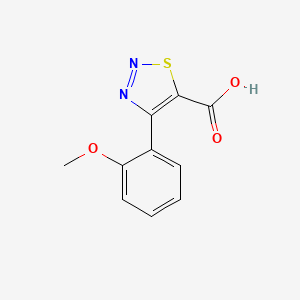
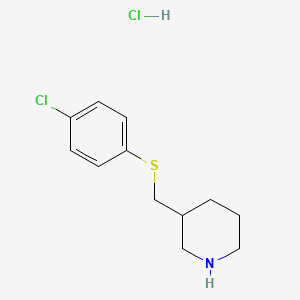
![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)
